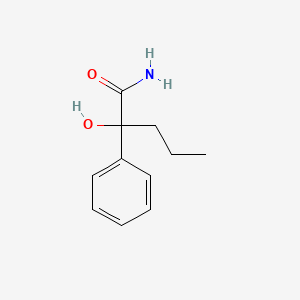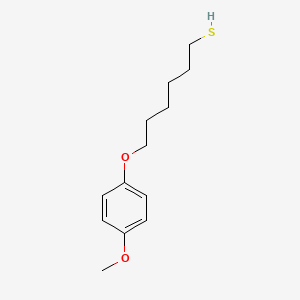
N-cyclohexyl-N'-(4-isopropylphenyl)urea
Vue d'ensemble
Description
N-cyclohexyl-N'-(4-isopropylphenyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU is a white crystalline powder that is soluble in water and ethanol. It is widely used in the agricultural industry to increase the yield and quality of fruits and vegetables. CPPU is also used in scientific research to study the mechanism of plant growth and development.
Mécanisme D'action
The mechanism of action of CPPU is not fully understood. It is believed to act by stimulating the production of cytokinins, a class of plant hormones that regulate cell division and differentiation. CPPU may also affect the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
CPPU has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division, elongation, and differentiation, leading to increased growth and development. CPPU also increases the size and weight of fruits and vegetables, as well as their sugar content. In addition, CPPU can induce parthenocarpy, resulting in the development of seedless fruits.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPPU in lab experiments include its ability to promote plant growth and development, induce parthenocarpy, and increase the yield and quality of fruits and vegetables. However, CPPU is a synthetic compound that may have unknown effects on the environment and human health. It is important to use CPPU in accordance with safety guidelines and to dispose of it properly.
Orientations Futures
There are many future directions for research on CPPU. One area of interest is the mechanism of action of CPPU and its effects on gene expression in plants. Another area of research is the development of new plant growth regulators that are more effective and environmentally friendly than CPPU. Finally, there is a need for research on the long-term effects of CPPU on the environment and human health.
Applications De Recherche Scientifique
CPPU is widely used in scientific research to study the mechanism of plant growth and development. It has been shown to promote cell division, elongation, and differentiation in various plant species. CPPU is also used to induce parthenocarpy, a process in which fruits develop without fertilization. This property of CPPU has important implications for the agricultural industry, as it can increase the yield and quality of fruits and vegetables.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKKFKSAJOPFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene](/img/structure/B3847011.png)
![4-[3-(2-chlorophenoxy)propyl]morpholine](/img/structure/B3847013.png)
![4-[6-(1-naphthyloxy)hexyl]morpholine](/img/structure/B3847019.png)


![N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3847040.png)
![1-[4-(2-fluorophenoxy)butyl]pyrrolidine](/img/structure/B3847044.png)
![1-(pentafluorophenyl)ethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3847052.png)
![N'-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847059.png)

![4-[3-(4-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847098.png)

![2-(1-piperidinyl)bicyclo[3.3.1]non-9-yl phenylcarbamate](/img/structure/B3847116.png)
![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)